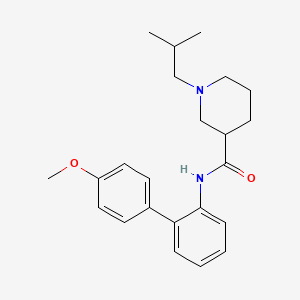![molecular formula C26H21N3O3 B6133838 2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133838.png)
2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione involves the inhibition of certain enzymes that play a role in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. It has been studied for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. This compound has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione in lab experiments include its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to inhibit the activity of certain enzymes also makes it useful in studying drug metabolism. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies could investigate the safety and efficacy of this compound in vivo and in clinical trials.
Méthodes De Synthèse
The synthesis of 2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been achieved using different methods. One such method involves the reaction of 2-aminonicotinic acid with 4-methoxybenzaldehyde and benzyl bromide in the presence of triethylamine and acetic anhydride. The product is then subjected to a cyclization reaction to yield the final compound.
Applications De Recherche Scientifique
The potential of 2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione as a therapeutic agent has been explored in various scientific research studies. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the activity of certain enzymes.
Propriétés
IUPAC Name |
2-benzyl-8-[(4-methoxyphenyl)methyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-32-20-9-7-19(8-10-20)17-29-14-12-24-22(26(29)31)15-21-23(27-24)11-13-28(25(21)30)16-18-5-3-2-4-6-18/h2-15H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVIRZYAKVTLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B6133755.png)
![4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]amino}-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6133757.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 1-naphthoate](/img/structure/B6133766.png)

![1-[(4-methylbenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6133784.png)

![4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6133824.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6133827.png)
![(3S)-1-isobutyl-3-methyl-4-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperazinone](/img/structure/B6133828.png)
![9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6133844.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6133849.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6133852.png)
![2-(1-azepanyl)-N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B6133862.png)
![1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6133869.png)
